molecular formula C19H24N2O7S B12299207 (2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Katalognummer: B12299207
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: FRUAVHAXMXYUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, (2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a sophisticated semisynthetic beta-lactam antibiotic intermediate, structurally based on the 6-aminopenicillanic acid (6-APA) core. Its primary research value lies in the exploration of novel antibiotic scaffolds and the structure-activity relationships (SAR) of penicillin derivatives. The molecule features a furan-2-carbonyl ester moiety attached to a 4-methylpentanoic acid side chain, a modification designed to influence its pharmacokinetic properties and interaction with bacterial target enzymes. The mechanism of action for beta-lactam antibiotics, the class to which this compound's core structure belongs, involves the irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This inhibition disrupts peptidoglycan cross-linking, leading to cell lysis and death. Researchers utilize this specific esterified analog to study how side-chain modifications affect binding affinity to PBPs, particularly in resistant bacterial strains. A key area of investigation is its potential activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens, as novel side chains are a primary strategy to evade common resistance mechanisms like beta-lactamase expression. Furthermore, this compound serves as a critical intermediate in the synthetic pathways for developing next-generation penicillins, allowing chemists to probe the steric and electronic factors that confer stability against enzymatic degradation while maintaining potent antibacterial activity. Its application is fundamental in medicinal chemistry programs focused on overcoming the global challenge of antimicrobial resistance.

Eigenschaften

Molekularformel

C19H24N2O7S

Molekulargewicht

424.5 g/mol

IUPAC-Name

6-[[2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H24N2O7S/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25)

InChI-Schlüssel

FRUAVHAXMXYUGM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Furan-2-carbonyl Chloride Preparation

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) :
$$ \text{Furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl} $$
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.

(R)-2-Hydroxy-4-methylpentanoic Acid Synthesis

  • Asymmetric Reduction : 4-Methyl-2-pentenoic acid is reduced using Bakers' yeast or Ru-BINAP catalysts , yielding (R)-2-hydroxy-4-methylpentanoic acid with >90% enantiomeric excess (ee).
  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactions during subsequent steps.

Esterification with Furan-2-carbonyl Chloride

The TBS-protected alcohol reacts with furan-2-carbonyl chloride under Schotten-Baumann conditions :
$$ \text{(R)-2-(TBS-oxy)-4-methylpentanoic acid} + \text{Furan-2-carbonyl chloride} \rightarrow \text{(R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanoic acid} $$
Conditions : 0°C, aqueous NaOH, tetrahydrofuran (THF).

Activation to Mixed Carbonate

The carboxylic acid is activated as a pentafluorophenyl (PFP) ester using N,N'-dicyclohexylcarbodiimide (DCC) and pentafluorophenol:
$$ \text{(R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanoic acid} + \text{DCC} \rightarrow \text{PFP ester} $$

Coupling of Side Chain to β-Lactam Core

The activated side chain is coupled to 6-APA via amide bond formation :

Amidation Reaction

  • Conditions : 6-APA is dissolved in anhydrous DMF, treated with the PFP ester, and catalyzed by 4-dimethylaminopyridine (DMAP) at 25°C.
  • Stereochemical Control : The (R)-configuration at C2 of the side chain is preserved due to the chiral center’s stability under mild conditions.
Parameter Value
Yield 68–72%
Purity (HPLC) ≥95%

Final Deprotection and Purification

  • TBS Removal : The TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF.
  • Crystallization : The crude product is crystallized from acetonitrile/water (3:1) to achieve >99% diastereomeric purity.

Analytical Characterization

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • MS (ESI+) : m/z 425.2 [M+H]⁺.
  • Optical Rotation : [α]²⁵D = +87° (c = 1.0, MeOH).

Challenges and Optimization

  • β-Lactam Stability : The core is sensitive to acidic/basic conditions; reactions are conducted at neutral pH.
  • Side Chain Racemization : Minimized by using low temperatures (0–25°C) and short reaction times.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung (2S,5R,6R)-6-(®-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Der Furanring und andere funktionelle Gruppen können unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen Carbonylgruppen verändern.

    Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Amid- und Ester-funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

    Substitution: Reagenzien wie Alkylhalogenide oder Säurechloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2S,5R,6R)-6-(®-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und spezifische biochemische Signalwege auslösen. Beispielsweise kann sie die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so den Zugang des Substrats und die anschließende Katalyse verhindert.

Wirkmechanismus

The mechanism of action of (2S,5R,6R)-6-(®-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Features Antibacterial Spectrum Notable Properties
Target Compound (R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido ~507.5* Furanoyl ester, branched aliphatic chain Likely broad (inferred) Enhanced lipophilicity; potential β-lactamase resistance
Ampicillin () (R)-2-Amino-2-phenylacetamido 349.4 Phenylglycine side chain Gram-positive and some Gram-negative (e.g., E. coli) Susceptible to β-lactamases; acid-stable
Amoxicillin () (R)-2-Amino-2-(4-hydroxyphenyl)acetamido 365.4 4-Hydroxyphenyl group Extended Gram-negative coverage Improved oral bioavailability; β-lactamase-sensitive
Oxacillin () 5-Methyl-3-phenylisoxazole-4-carboxamido 401.4 Bulky aromatic substituent Narrow (primarily Gram-positive, including penicillinase-producing S. aureus) β-lactamase-resistant; poor oral absorption
Dicloxacillin () 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamido 470.3 Dichlorophenyl group Similar to oxacillin Higher serum protein binding; acid-stable
6,6-Dibromopenicillanic Acid () 6,6-Dibromo 359.0 Brominated β-lactam ring Limited activity (primarily a β-lactamase inhibitor precursor) Reactivity for synthetic modifications
Aspoxicillin () Complex carbamoyl-propionylamino-4-hydroxyphenyl ~582.5* Polar carbamoyl group Broad (including Pseudomonas) Improved solubility; parenteral use

*Calculated based on structural data.

Structural and Mechanistic Insights

  • Compared to ampicillin’s phenylglycine, the 4-methylpentanamide chain may enhance penetration through Gram-negative outer membranes due to increased lipophilicity .
  • Resistance Profiles: Unlike oxacillin and dicloxacillin (bulky substituents blocking β-lactamase access), the furanoyl ester in the target compound may resist enzymatic degradation via steric hindrance or electronic effects .
  • Spectrum of Activity :
    • The compound’s predicted spectrum overlaps with broad-spectrum agents like amoxicillin but may show improved activity against β-lactamase-producing strains .

Biologische Aktivität

The compound (2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , with CAS number 54340-65-7 , is a complex bicyclic structure that exhibits significant biological activity, particularly as a beta-lactamase inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C19H24N2O7SC_{19}H_{24}N_{2}O_{7}S, with a molecular weight of 424.47 g/mol. Its structure features a thiazolidine ring and multiple functional groups that contribute to its biological interactions.

PropertyValue
Molecular FormulaC19H24N2O7S
Molecular Weight424.47 g/mol
CAS Number54340-65-7

This compound functions primarily as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like penicillin and cephalosporins. By inhibiting these enzymes, the compound enhances the efficacy of existing antibiotics against resistant bacterial strains.

Antimicrobial Efficacy

Research indicates that this compound is effective against various strains of bacteria, including:

  • Staphylococcus aureus
  • Enterobacter spp.
  • Enterococcus spp.

In vitro studies have demonstrated its ability to inhibit the growth of these pathogens by preventing the breakdown of beta-lactam antibiotics, thereby restoring their antibacterial activity.

Case Studies

  • In Vitro Study on Staphylococcus aureus :
    • A study evaluated the effectiveness of the compound in combination with amoxicillin against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial viability when treated with the compound alongside amoxicillin compared to amoxicillin alone.
  • Enterobacter Resistance :
    • Another study focused on Enterobacter species, where the compound was tested for its ability to reverse antibiotic resistance. The findings indicated that the compound could restore susceptibility to beta-lactam antibiotics in resistant strains.

Toxicity and Side Effects

As of now, there are no comprehensive human trials reported; thus, toxicity profiles remain largely unknown. Animal studies are needed to establish safety parameters before advancing to clinical trials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.